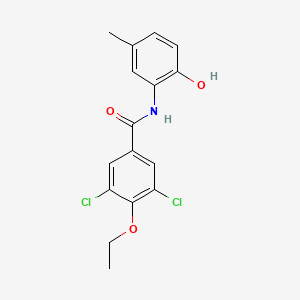![molecular formula C19H22N2O2S B5722199 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as D740, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. D740 is a small molecule inhibitor of the protein tyrosine phosphatase, PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in preclinical studies.
作用机制
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide works by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. Inhibition of PTP1B by this compound leads to increased insulin sensitivity and glucose uptake, which can improve glucose homeostasis in individuals with type 2 diabetes and obesity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to improve insulin sensitivity and glucose homeostasis, reduce body weight and adiposity, and improve lipid metabolism. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.
实验室实验的优点和局限性
One advantage of using N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide in lab experiments is its specificity for PTP1B inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. One area of interest is the potential use of this compound in combination with other anti-diabetic drugs, such as metformin or GLP-1 receptor agonists. Another area of interest is the development of more potent and selective PTP1B inhibitors, which may have improved therapeutic potential for the treatment of metabolic disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
合成方法
The synthesis of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethylaniline with carbon disulfide to form the corresponding thiourea. The thiourea is then reacted with 4-isopropoxybenzoyl chloride to form the desired product, this compound. The overall yield of the synthesis is approximately 20%.
科学研究应用
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that inhibition of PTP1B by this compound improves insulin sensitivity and glucose homeostasis in animal models of obesity and diabetes. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.
属性
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12(2)23-16-9-7-15(8-10-16)18(22)21-19(24)20-17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKLPVPGSCDQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)
![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)

![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)

![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)


![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)